4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Description
4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C19H16F2N6O2 and its molecular weight is 398.374. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A notable application of compounds structurally similar to 4-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is in the field of antitumor activity. Compounds like 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, which share structural similarities, have been synthesized and evaluated for cytotoxic activity against several tumor cell lines. They showed potent in vitro cytotoxicity and in vivo antitumor activity against various tumor models, exhibiting significant therapeutic potential without causing undesirable effects in mice (Naito et al., 2005).
Inhibitory Activities
Another research area involves the synthesis of compounds for inhibitory activities against specific enzymes or bacterial strains. For instance, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker showed potent antibacterial efficacy and biofilm inhibition activities against various strains including E. coli, S. aureus, and S. mutans. These compounds also exhibited excellent inhibitory activities against MurB enzyme, a key factor in bacterial resistance, making them promising agents in combating bacterial infections and resistance (Mekky & Sanad, 2020).
Crystal and Molecular Structure Analysis
The detailed analysis of the crystal and molecular structure of related compounds provides valuable insights into their chemical behavior and potential applications. For example, studies on compounds like tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate have offered a deep understanding of molecular conformations, intramolecular contacts, and supramolecular chains, which are crucial for predicting their reactivity and interactions with biological targets (Ragavan et al., 2010).
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O2/c1-25-16(8-15(24-25)12-2-4-13(20)5-3-12)18(29)26-6-7-27(17(28)11-26)19-22-9-14(21)10-23-19/h2-5,8-10H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGHRIURHQODKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(C(=O)C3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.